molecular formula C22H27N3O3 B14553342 8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline CAS No. 61895-42-9

8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline

Cat. No.: B14553342
CAS No.: 61895-42-9
M. Wt: 381.5 g/mol
InChI Key: MOQZKOVIHRCTMB-UHFFFAOYSA-N
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Description

8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline typically involves multi-step organic reactions. One common method involves the Skraup synthesis, which is a classical method for synthesizing quinolines. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific functional groups are introduced through subsequent reactions, such as nucleophilic substitution and amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps, such as recrystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.

Major Products

The major products formed from these reactions include various substituted quinolines, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline involves its interaction with specific molecular targets. For example, in antimalarial applications, it targets the exo-erythrocytic liver stages of the malaria parasite, preventing the parasite’s replication and spread . The compound’s functional groups allow it to bind to enzymes and proteins, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61895-42-9

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N'-[6-methoxy-5-(4-methoxyphenoxy)quinolin-8-yl]pentane-1,5-diamine

InChI

InChI=1S/C22H27N3O3/c1-26-16-8-10-17(11-9-16)28-22-18-7-6-14-25-21(18)19(15-20(22)27-2)24-13-5-3-4-12-23/h6-11,14-15,24H,3-5,12-13,23H2,1-2H3

InChI Key

MOQZKOVIHRCTMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)NCCCCCN)OC

Origin of Product

United States

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